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Compound of Interest

Compound Name: Propoxyphene hydrochloride

Cat. No.: B1679653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding

affinity of propoxyphene hydrochloride. The document summarizes quantitative binding data,

details relevant experimental protocols, and visualizes key concepts to facilitate a deeper

understanding of this compound's complex pharmacology. Propoxyphene, a centrally acting

opioid analgesic, has a multifaceted interaction profile with various receptors and ion channels,

which is critical for understanding both its therapeutic effects and its associated toxicities.

Core Receptor Binding Profile of Propoxyphene
Propoxyphene's primary mechanism of action is through its agonist activity at opioid receptors.

However, its interaction with other non-opioid receptors and ion channels contributes

significantly to its overall pharmacological and toxicological profile, particularly its cardiotoxicity.

Quantitative Receptor Binding Data
The binding affinities of propoxyphene and its metabolite, norpropoxyphene, have been

characterized at several key physiological targets. The data, presented in terms of the inhibitory

constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.
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Note: A Ki value greater than 100 nM (0.1 µM) categorizes propoxyphene as having a relatively

low affinity for the mu-opioid receptor compared to other potent opioids.[7][1]
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Multi-Target Interactions of Propoxyphene
Propoxyphene's analgesic effects are primarily attributed to its action on mu-opioid (OPRM1)

and kappa-opioid (OPRK1) receptors.[8] However, its off-target activities are significant. It acts

as a noncompetitive antagonist at N-methyl-D-aspartate (NMDA) receptors, which may

contribute to its analgesic properties.[3][8] Critically, propoxyphene and its major metabolite,

norpropoxyphene, are potent blockers of cardiac ion channels, including voltage-gated sodium

channels (leading to QRS widening) and hERG potassium channels (leading to QT interval

prolongation).[4][5][9] This multi-channel blockade is the mechanistic basis for its naloxone-

insensitive cardiotoxicity.[4][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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